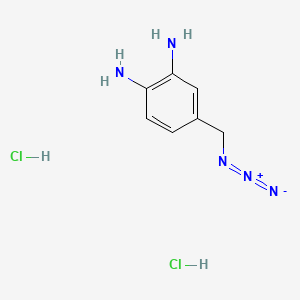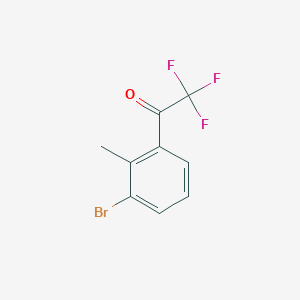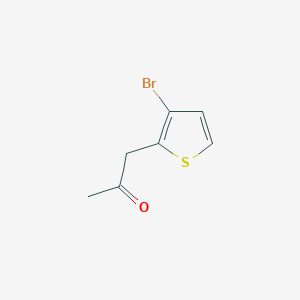
1-(3-Bromothiophen-2-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromothiophen-2-yl)propan-2-one is an organic compound with the molecular formula C7H7BrOS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science. Thiophene derivatives are characterized by a five-membered ring containing sulfur, which imparts unique chemical properties to these compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromothiophen-2-yl)propan-2-one can be synthesized through various methods. One common approach involves the reaction of 3-bromothiophene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The choice of solvent, temperature, and catalyst concentration are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.
Major Products Formed:
- Substitution reactions yield various substituted thiophene derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
1-(3-Bromothiophen-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a building block for novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromothiophen-2-yl)propan-2-one is primarily determined by its chemical structure. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
1-(3-Bromothiophen-2-yl)propan-2-one can be compared with other thiophene derivatives, such as:
1-(2-Thienyl)propan-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(5-Bromothiophen-2-yl)propan-2-one: Similar structure but with the bromine atom at a different position, leading to variations in chemical behavior and applications.
Thiophene-2-carboxaldehyde:
Propiedades
Fórmula molecular |
C7H7BrOS |
|---|---|
Peso molecular |
219.10 g/mol |
Nombre IUPAC |
1-(3-bromothiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C7H7BrOS/c1-5(9)4-7-6(8)2-3-10-7/h2-3H,4H2,1H3 |
Clave InChI |
SSAMBASPYLPODR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


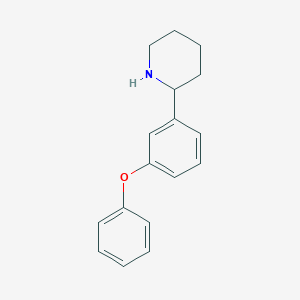
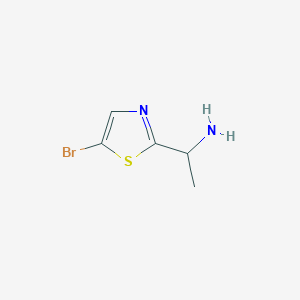


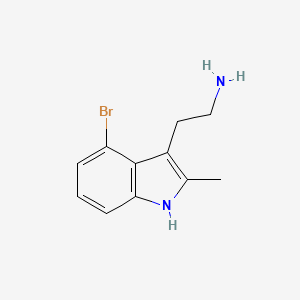
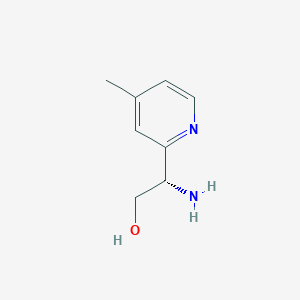
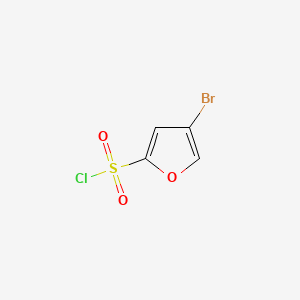
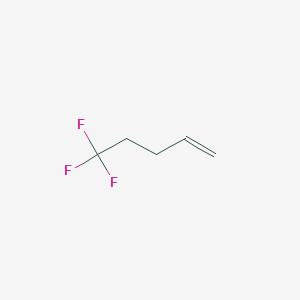
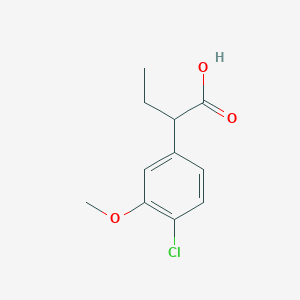
![tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate](/img/structure/B13600123.png)
